molecular formula C16H18ClNO6S2 B000814 Clopidogrelbisulfat CAS No. 120202-66-6

Clopidogrelbisulfat

Katalognummer B000814
CAS-Nummer: 120202-66-6
Molekulargewicht: 419.9 g/mol
InChI-Schlüssel: FDEODCTUSIWGLK-RSAXXLAASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clopidogrel bisulfate is a drug commonly used for the prevention of blood clots and to reduce the risk of heart attack and stroke. It is an oral antiplatelet agent, a type of drug that helps to prevent the formation of blood clots. It is also known by its brand name, Plavix. Clopidogrel bisulfate is a prodrug, meaning that it must be metabolized by the body to become active. It is used to reduce the risk of stroke, heart attack, and other serious cardiovascular events in patients with cardiovascular disease.

Wissenschaftliche Forschungsanwendungen

Antithrombozyten-Aktivität

Clopidogrelbisulfat ist ein Medikament mit Antithrombozyten-Aktivität. Es wird zur Behandlung verschiedener Blutgefäßkrankheiten verwendet, die mit Thrombozyten zusammenhängen, wie Angina, Arrhythmie, periphere arterielle Verschlusskrankheit, Schlaganfall, zerebrale Arteriosklerose und Myokardinfarkt .

Behandlung der koronaren Herzkrankheit

This compound ist strukturell und pharmakologisch ähnlich wie Ticlopidin. Es wird verwendet, um Blutgerinnsel bei verschiedenen Erkrankungen wie peripheren Gefäßerkrankungen und koronaren Herzkrankheiten zu hemmen .

Management des Akuten Koronarsyndroms

Nach 30 Tagen führte die Clopidogrel-Therapie zu einer signifikanten relativen Reduktion um 20 % der Wahrscheinlichkeit für einen Tod aus kardiovaskulären Gründen, einen erneuten Myokardinfarkt oder eine Ischämie, die eine dringende Revaskularisierung erforderlich machte .

Sphärische Kristallisation

This compound-Form-I-Kristalle sind unregelmäßige, rechteckige Kristalle. Aufgrund ihrer schlechten Komprimierbarkeit, Fließfähigkeit und ihrer starken Oberflächenspannung wenden Hersteller sphärische Kristallisationsmethoden an, um this compound-Form-I-Sphärische Agglomerate mit einer gleichmäßigen Partikelgrößenverteilung zu produzieren .

Antisolvent-Kristallisation

Hersteller synthetisieren this compound-Form-I-Kristallsalze hauptsächlich unter Verwendung sehr komplexer Methoden, die Form-I-Sphärische Agglomerate mittels sphärischer Kristallisation erzeugen .

In-vitro-Dissolutionsstudie

Feststoffdispersionen von this compound wurden mittels eines Lösungsmitteleindampfungsverfahrens hergestellt, wobei Ethanol (96 %, v/v) als Lösungsmittel verwendet wurde, mit drei verschiedenen Polymeren als Träger: Povidon, Copovidon und Poloxamer 407 .

Wirkmechanismus

Target of Action

Clopidogrel bisulfate is a thienopyridine class inhibitor of P2Y12 ADP platelet receptors . These receptors play a crucial role in platelet aggregation, which is a key process in the formation of blood clots .

Mode of Action

Clopidogrel is a prodrug, which means it needs to be metabolized in the body to become active . The active metabolite of clopidogrel specifically and irreversibly inhibits the P2Y12 subtype of ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

The effectiveness of clopidogrel bisulfate results from its antiplatelet activity, which is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This active metabolite inhibits the P2Y12 ADP receptor, preventing the activation of the glycoprotein GPIIb/IIIa complex and subsequent platelet aggregation .

Pharmacokinetics

The pharmacokinetics of clopidogrel bisulfate involves its absorption, distribution, metabolism, and excretion (ADME). Clopidogrel is absorbed and then metabolized by the liver to produce the active metabolite. This metabolism is largely dependent on the CYP2C19 enzyme . The active metabolite is then distributed throughout the body, where it exerts its antiplatelet effects. Finally, the metabolites of clopidogrel are excreted from the body .

Result of Action

The primary result of clopidogrel’s action is the prevention of blood clot formation. By inhibiting platelet aggregation, clopidogrel reduces the risk of thrombotic events such as myocardial infarction (heart attack) and stroke . This makes it a valuable medication in the treatment of conditions like peripheral vascular disease, coronary artery disease, and cerebrovascular disease .

Action Environment

The action of clopidogrel bisulfate can be influenced by various environmental factors. For instance, the pH, humidity, and temperature of the microenvironment can affect the stability of clopidogrel bisulfate . Additionally, genetic factors can also influence the drug’s action. For example, individuals with certain genetic variations in the CYP2C19 enzyme may metabolize clopidogrel differently, affecting its efficacy .

Safety and Hazards

Clopidogrel bisulfate causes severe skin burns and eye damage. It is toxic to aquatic life with long-lasting effects . Adverse effects associated with therapeutic use include gastrointestinal bleeding, gastrointestinal disturbances, nausea, diarrhea, bleeding, discoloration of skin, fever, pain, swelling, dizziness, and difficulty breathing .

Biochemische Analyse

Biochemical Properties

This inhibition prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a crucial component in the cross-linking of platelets .

Cellular Effects

In the cellular context, clopidogrel bisulfate primarily affects platelets, reducing their ability to aggregate and form clots . This can influence various cellular processes, including cell signaling pathways related to platelet activation and aggregation .

Molecular Mechanism

The molecular mechanism of action of clopidogrel bisulfate involves its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This active metabolite then irreversibly binds to the P2Y12 class of ADP receptors on platelets, inhibiting platelet activation and aggregation .

Temporal Effects in Laboratory Settings

The antiplatelet effects of clopidogrel bisulfate are not immediate; it takes about 2 hours for the drug to start working after intake . The drug’s effect lasts for about five days

Dosage Effects in Animal Models

In animal models, the effects of clopidogrel bisulfate can vary with different dosages

Metabolic Pathways

Clopidogrel bisulfate is a prodrug, meaning it must be metabolized in the body to produce its active form . This metabolic pathway is mediated by several enzymes in the CYP450 system, including CYP3A4, CYP2C19, CYP1A2, and CYP2B6 .

Subcellular Localization

As an inhibitor of platelet activation, clopidogrel bisulfate acts at the cell surface level, specifically at the ADP receptors on the platelet membrane Therefore, its subcellular localization is primarily at the cell surface

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel bisulfate involves several steps, including the preparation of intermediates and the final salt formation. The key steps include the condensation reaction between 2-chlorobenzylamine and acetic anhydride, followed by cyclization with thiolactone to form the thiolactone intermediate. The thiolactone intermediate is then converted to the carboxylic acid intermediate, which is subsequently reacted with a chiral reagent to form the chiral intermediate. The chiral intermediate is then reacted with hydrogen peroxide and a base to form the final salt, Clopidogrel bisulfate.", "Starting Materials": [ "2-chlorobenzylamine", "acetic anhydride", "thiolactone", "sodium hydroxide", "hydrogen peroxide", "chiral reagent" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine and acetic anhydride to form an amide intermediate", "Step 2: Cyclization of the amide intermediate with thiolactone to form the thiolactone intermediate", "Step 3: Conversion of the thiolactone intermediate to the carboxylic acid intermediate using sodium hydroxide", "Step 4: Reaction of the carboxylic acid intermediate with a chiral reagent to form the chiral intermediate", "Step 5: Reaction of the chiral intermediate with hydrogen peroxide and a base to form the final salt, Clopidogrel bisulfate" ] }

CAS-Nummer

120202-66-6

Molekularformel

C16H18ClNO6S2

Molekulargewicht

419.9 g/mol

IUPAC-Name

hydrogen sulfate;hydron;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1

InChI-Schlüssel

FDEODCTUSIWGLK-RSAXXLAASA-N

Isomerische SMILES

[H+].COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-]

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O

Kanonische SMILES

[H+].COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-]

Aussehen

Assay:≥98%A crystalline solid

Color/Form

Colorless oil

Andere CAS-Nummern

144077-07-6
113665-84-2
135046-48-9
120202-66-6

Piktogramme

Corrosive; Irritant; Environmental Hazard

Löslichkeit

In water, 51 mg/L at 25 °C (est)

Synonyme

clopidogrel
clopidogrel besilate
clopidogrel besylate
clopidogrel bisulfate
clopidogrel hydrochloride
Clopidogrel Mepha
clopidogrel napadisilate
clopidogrel Sandoz
clopidogrel, (+)(S)-isomer
clopidogrel-Mepha
Iscover
PCR 4099
PCR-4099
Plavix
SC 25989C
SC 25990C
SR 25989

Dampfdruck

2.9X10-7 mm Hg at 25 °C (est)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clopidogrel bisulfate
Reactant of Route 2
Reactant of Route 2
Clopidogrel bisulfate
Reactant of Route 3
Reactant of Route 3
Clopidogrel bisulfate
Reactant of Route 4
Reactant of Route 4
Clopidogrel bisulfate
Reactant of Route 5
Reactant of Route 5
Clopidogrel bisulfate
Reactant of Route 6
Reactant of Route 6
Clopidogrel bisulfate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.